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Compound of Interest

Compound Name:
4-(Trifluoromethyl)pyrimidine-2-

thiol

Cat. No.: B145964 Get Quote

An In-Depth Technical Guide to 4-
(Trifluoromethyl)pyrimidine-2-thiol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-(Trifluoromethyl)pyrimidine-2-thiol, a heterocyclic compound of interest in

medicinal chemistry and materials science. This document collates available data on its

synthesis, purification, spectral characteristics, and potential biological activities, presented in a

format tailored for research and development professionals.

Chemical and Physical Properties
4-(Trifluoromethyl)pyrimidine-2-thiol is a heteroaromatic thioamide. It is commercially

available from various suppliers and is noted as an orange needle-like crystalline solid.[1]

Table 1: Physical and Chemical Properties of 4-(Trifluoromethyl)pyrimidine-2-thiol
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Property Value Source(s)

Molecular Formula C₅H₃F₃N₂S [2][3][4]

Molecular Weight 180.15 g/mol [2][3][4]

CAS Number 136547-17-6 [2][3][4]

Appearance
Orange needle-like crystalline

solid
[1]

Melting Point 164-166 °C [5][6]

Boiling Point (Predicted) 146.0 ± 50.0 °C [6]

Density (Estimate) 1.4933 g/cm³ [7]

pKa (Predicted) 4.96 ± 0.10 [7]

Storage Temperature
2-8 °C under inert gas

(Nitrogen or Argon)
[7]

Synthesis and Purification
While a specific, detailed experimental protocol for the synthesis of 4-
(Trifluoromethyl)pyrimidine-2-thiol is not extensively documented in a single source, a

general and widely applicable method for the synthesis of pyrimidine-2-thiols involves the

cyclocondensation of a β-dicarbonyl compound with thiourea.[8] In the case of 4-
(trifluoromethyl)pyrimidine-2-thiol, the logical precursor would be a trifluoromethylated β-

ketoester, such as ethyl 4,4,4-trifluoroacetoacetate.

Proposed Experimental Protocol for Synthesis
This proposed protocol is based on established methods for the synthesis of similar pyrimidine-

2-thiol derivatives.

Reaction Scheme:
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Ethyl 4,4,4-trifluoroacetoacetate + Thiourea Cyclocondensation
Intermediate

 Base (e.g., NaOEt)
Reflux in Ethanol

4-(Trifluoromethyl)pyrimidine-2-thiol
 Acidification (e.g., HCl)
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Figure 1: Proposed synthesis workflow for 4-(Trifluoromethyl)pyrimidine-2-thiol.

Materials:

Ethyl 4,4,4-trifluoroacetoacetate

Thiourea

Sodium metal

Absolute Ethanol

Concentrated Hydrochloric Acid

Deionized water

Procedure:

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux

condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute

ethanol under an inert atmosphere (e.g., nitrogen or argon).

Reaction Mixture: To the freshly prepared sodium ethoxide solution, add an equimolar

amount of thiourea and stir until dissolved. Subsequently, add an equimolar amount of ethyl

4,4,4-trifluoroacetoacetate dropwise to the reaction mixture.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 3-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and remove

the ethanol under reduced pressure.
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Precipitation: Dissolve the resulting residue in water and filter to remove any insoluble

impurities. Cool the filtrate in an ice bath and acidify by the dropwise addition of concentrated

hydrochloric acid until the product precipitates.

Isolation: Collect the crude product by vacuum filtration and wash with cold deionized water.

Purification by Recrystallization
The crude 4-(trifluoromethyl)pyrimidine-2-thiol can be purified by recrystallization.

Procedure:

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is

sparingly soluble at room temperature but readily soluble when heated. Ethanol or an

ethanol-water mixture is often a good starting point for pyrimidine derivatives.

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to

remove them.

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by

further cooling in an ice bath to induce crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of the cold solvent, and dry under vacuum.

Spectral Data
Detailed spectral data for 4-(trifluoromethyl)pyrimidine-2-thiol is not fully available in the

public domain. However, characteristic spectral features can be inferred from data on similar

compounds and general spectroscopic principles.

Table 2: Predicted and Reported Spectral Data
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Spectrum
Predicted/Reported
Wavenumbers/Chemical
Shifts

Source(s)

¹⁹F NMR

A single peak is expected for

the -CF₃ group. A database

entry reports a spectrum

available in acetonitrile-d₃ with

CCl₃F as the standard.

[9]

¹H NMR

Two distinct signals for the two

aromatic protons on the

pyrimidine ring are expected.

For a similar compound, 4-

methyl-2-

((trifluoromethyl)thio)pyrimidine

, the pyrimidine protons appear

as singlets around 8.47 ppm

and in the range of 7.42-6.73

ppm.

[10]

¹³C NMR

Signals for the five carbon

atoms are expected. The

trifluoromethyl group will

appear as a quartet due to C-F

coupling. For 4-methyl-2-

((trifluoromethyl)thio)pyrimidine

, the pyrimidine carbons

resonate at approximately

168.97, 165.23, and 118.74

ppm, with the

trifluoromethylated carbon

appearing as a quartet around

132.12 ppm.

[10]

FT-IR (cm⁻¹) Characteristic peaks are

expected for N-H stretching (if

in the thione tautomeric form),

C=N stretching, C-F stretching,

[11]
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and C=S stretching. The S-H

stretching of the thiol form, if

present, would be a weak

band around 2550 cm⁻¹.

Mass Spectrometry (m/z)

The molecular ion peak [M]⁺ is

expected at approximately

180.00. Fragmentation

patterns would likely involve

the loss of the trifluoromethyl

group and cleavage of the

pyrimidine ring.

[3]

Chemical Reactivity and Tautomerism
Like other 2-mercaptopyrimidines, 4-(trifluoromethyl)pyrimidine-2-thiol can exist in a

tautomeric equilibrium between the thiol and thione forms. The position of this equilibrium is

influenced by factors such as the solvent, temperature, and pH. In polar solvents, the thione

form is generally favored.[2]

4-(Trifluoromethyl)pyrimidine-2-thiol
(Thiol form)

4-(Trifluoromethyl)pyrimidin-2(1H)-thione
(Thione form)

 Tautomeric
Equilibrium

Click to download full resolution via product page

Figure 2: Thiol-thione tautomerism of 4-(Trifluoromethyl)pyrimidine-2-thiol.

The thiol group is nucleophilic and can undergo various reactions, including alkylation to form

thioethers. The pyrimidine ring itself can participate in nucleophilic substitution reactions,

particularly at positions activated by the electron-withdrawing trifluoromethyl group.

Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the

biological activity or the involvement of 4-(trifluoromethyl)pyrimidine-2-thiol in any signaling
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pathways. However, the trifluoromethylpyrimidine scaffold is a well-known pharmacophore

present in numerous biologically active compounds.

Derivatives of trifluoromethylpyrimidine have been reported to exhibit a range of biological

activities, including:

Anticancer Activity: Several studies have demonstrated the cytotoxic effects of novel

trifluoromethylpyrimidine derivatives against various cancer cell lines.[8][12][13]

Kinase Inhibition: The pyrimidine core is a common hinge-binding motif in kinase inhibitors.

Trifluoromethylpyrimidine-based compounds have been developed as inhibitors of kinases

such as Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2

(PYK2), which are implicated in cancer cell proliferation and migration.[14]

Given the established bioactivity of related compounds, 4-(trifluoromethyl)pyrimidine-2-thiol
represents a valuable starting material or fragment for the design and synthesis of novel

therapeutic agents. The thiol group provides a convenient handle for further chemical

modification and library development.

4-(Trifluoromethyl)pyrimidine-2-thiol Library of
Thioether Derivatives

 Derivatization at
Thiol Group Biological Screening

(e.g., Kinase Assays, Cytotoxicity)
Hit Compound
Identification Lead Optimization

Click to download full resolution via product page

Figure 3: A logical workflow for the exploration of the biological activity of 4-
(Trifluoromethyl)pyrimidine-2-thiol.

Conclusion
4-(Trifluoromethyl)pyrimidine-2-thiol is a readily accessible heterocyclic compound with

interesting chemical properties. While its own biological profile remains to be elucidated, its

structural features, particularly the trifluoromethyl group and the reactive thiol moiety, make it a

promising building block for the development of novel small molecules with potential

applications in drug discovery, particularly in the areas of oncology and kinase inhibition.

Further research is warranted to explore its synthesis in detail, fully characterize its properties,

and investigate its potential biological activities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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